3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyridine ring, a piperidine ring, and an imidazolidine-2,4-dione group . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, isoxazoles can be synthesized using various methods . For instance, a series of compounds bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K(2)CO(3) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoxazoles can undergo a variety of reactions .Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Approaches and Structural Exploration : The synthesis and structural characterization of related compounds have been thoroughly explored. For example, racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was synthesized, spectrally characterized, and its structure confirmed through X-ray diffraction studies. Such compounds show high thermal stability in open atmospheres, hinting at their potential for various applications (Prasad et al., 2018).
Biological Activities
- Antimicrobial and Antifungal Activities : Research has demonstrated the antimicrobial properties of compounds with similar structures. For example, a series of compounds exhibited good activity against gram-positive bacteria, with specific compounds showing potency against S. aureus and B. subtilis. These findings highlight their potential in developing new antibacterial agents (Prakash et al., 2011).
- Hypoglycemic Activity : Imidazopyridine thiazolidine-2,4-diones, designed from their corresponding pyridines, showed promising hypoglycemic activity in both in vitro and in vivo studies. This suggests their utility in managing diabetes through novel therapeutic agents (Oguchi et al., 2000).
Molecular Design and Drug Development
- Novel Syntheses for Therapeutic Applications : Innovative synthetic routes have enabled the creation of unique structures with potential therapeutic uses. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates led to novel compounds that could serve as a basis for drug development, showcasing the versatility of these chemical frameworks in medicinal chemistry (Klásek et al., 2010).
Optical and Material Science Applications
- Optical Properties and Material Applications : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives revealed compounds with significant Stokes' shifts and variable quantum yields, indicating their potential for use in luminescent materials and low-cost emitters (Volpi et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, including enzymes and receptors, to exert their pharmacological effects .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological functions of these targets . For example, some compounds inhibit the activity of enzymes or block the binding of other molecules to receptors, thereby altering the normal functioning of these targets .
Biochemical Pathways
For instance, some compounds inhibit the synthesis of certain proteins or interfere with signal transduction pathways, leading to changes in cell function .
Pharmacokinetics
The metabolism of the drug can impact its half-life and clearance rate, while the route of excretion can determine the duration of the drug’s action .
Result of Action
For example, some compounds induce apoptosis or inhibit cell proliferation, leading to a decrease in the number of disease-causing cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug. Additionally, the presence of other molecules can influence the drug’s action, either by competing for the same target or by interacting with the drug to alter its structure or function .
Properties
IUPAC Name |
3-phenyl-1-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-21-15-27(23(31)28(21)18-6-2-1-3-7-18)17-8-11-26(12-9-17)22(30)19-13-20(32-25-19)16-5-4-10-24-14-16/h1-7,10,13-14,17H,8-9,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCPFVJSRFYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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